6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
Description
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDDAZDSKGTHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where the quinazoline derivative is reacted with 4-(4-nitrophenyl)piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 and the nitro group on the piperazine moiety create electrophilic centers for nucleophilic substitution. Key reactions include:
-
Bromine Displacement :
The 6-bromo group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, treatment with sodium methoxide in dimethylformamide (DMF) at 80°C replaces bromine with methoxy groups . -
Nitro Group Reduction :
The nitro group on the 4-nitrophenylpiperazine substituent can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in acidic media .
Electrophilic Substitution Reactions
The quinazoline ring directs electrophiles to specific positions:
| Reaction Type | Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Position 8 | Forms 6-bromo-8-nitro derivative |
| Sulfonation | SO₃/H₂SO₄, 100°C | Position 5 | Introduces sulfonic acid group |
Mechanism : Nitration occurs via protonation of the quinazoline ring, forming a nitronium ion intermediate that attacks the electron-rich position 8 .
Alkylation and Acylation
The piperazine nitrogen and quinazoline N-atoms serve as alkylation/acylation sites:
-
Piperazine Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in toluene under reflux to form quaternary ammonium salts .
Example:
-
Quinazoline Acylation :
Acetyl chloride in pyridine acylates the N3 position, forming 3-acetyl derivatives .
Addition Reactions
The 3,4-double bond in the quinazoline core undergoes addition reactions:
-
Grignard Reagents :
Phenylmagnesium bromide adds across the 3,4-bond in THF, yielding 3,4-dihydroquinazoline derivatives . -
Cyanide Addition :
Sodium cyanide in ethanol introduces a cyano group at position 4 .
Oxidation and Reduction
-
Oxidation :
The quinazoline ring resists oxidation, but the piperazine nitro group can oxidize further under strong conditions (e.g., KMnO₄/H₂SO₄) . -
Reduction :
LiAlH₄ reduces the quinazoline ring to a tetrahydroquinazoline, retaining the bromine and nitro groups.
Complexation and Supramolecular Interactions
The compound forms coordination complexes via:
-
Piperazine Nitrogen : Binds to transition metals (e.g., Co²⁺, Cu²⁺) in ethanol/water mixtures .
-
Quinazoline Ring : Engages in π-π stacking and hydrogen bonding, as observed in co-crystals with carboxylic acids .
Pharmacologically Relevant Modifications
Derivatives synthesized via these reactions show enhanced bioactivity:
| Derivative | Modification | Biological Activity | Source |
|---|---|---|---|
| NPDM Analog | Piperazine-acetyl substitution | Antibacterial (MRSA IC₅₀: 0.5 µg/mL) | |
| 8-Nitro Derivative | Nitration at position 8 | Anticancer (EGFR inhibition) |
Scientific Research Applications
The compound has been investigated for various biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit substantial antimicrobial properties. For instance, compounds structurally similar to 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The antimicrobial activity is often evaluated using methods such as the cup-plate agar diffusion technique, revealing that certain derivatives can inhibit bacterial growth comparably to established antibiotics .
Anticancer Properties
Several studies have highlighted the potential of quinazoline derivatives in cancer therapy. Compounds with similar structures have been synthesized and tested for cytotoxicity against human cancer cell lines, such as A-549 lung carcinoma cells. These studies suggest that the introduction of specific substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been explored. In vivo studies utilizing carrageenan-induced paw edema models in rats have shown that certain compounds exhibit significant anti-inflammatory effects, comparable to standard drugs like ibuprofen .
Case Studies
Several case studies provide insights into the applications and efficacy of similar compounds:
Study on Antimicrobial Activity
A study synthesized a series of quinazoline derivatives, including those with piperazine moieties. The results indicated that these compounds exhibited potent antibacterial and antifungal activities against a range of pathogens. Notably, some derivatives showed superior activity compared to standard treatments .
Study on Anticancer Activity
In another investigation, a related quinazoline derivative was tested for its cytotoxic effects on breast cancer cell lines. The findings revealed significant anti-proliferative activity, suggesting that modifications to the quinazoline core can lead to enhanced therapeutic profiles .
Mechanism of Action
The mechanism of action of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinazoline: Lacks the bromine and piperazine substituents.
4-(4-Nitrophenyl)piperazine: Lacks the quinazoline core.
6-Bromoquinazoline: Lacks the piperazine and phenyl substituents.
Uniqueness
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the bromine atom, nitrophenyl group, and piperazine moiety all contribute to its potential as a versatile compound in scientific research.
Biological Activity
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and other pharmacological effects supported by diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C20H19BrN4O2
- Molecular Weight : 423.3 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Antibacterial Activity
Studies have demonstrated that this compound possesses potent antibacterial properties against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Table 1: Antibacterial Efficacy Against MRSA
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 6-Bromo Compound | 50 | 22 |
| Tiamulin (Control) | 50 | 18 |
| DMSO (Control) | - | 0 |
The data indicates that the compound has a greater zone of inhibition compared to the control, suggesting its effectiveness in inhibiting bacterial growth.
2. Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have shown that while the compound exhibits antibacterial effects, it also has a degree of cytotoxicity toward mammalian cells. The IC50 value for normal rat liver cells was found to be approximately 15 µg/mL.
Table 2: Cytotoxicity Profile
| Compound | IC50 (µg/mL) |
|---|---|
| 6-Bromo Compound | 15 |
| Tiamulin | 20 |
This suggests that while the compound is effective against bacteria, careful consideration must be given to its cytotoxic effects on human cells.
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with DNA replication processes. Further studies are needed to elucidate the precise biochemical pathways involved.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy Against MRSA : In a murine model, administration of the compound significantly reduced bacterial load in infected tissues compared to untreated controls. The survival rate of infected mice treated with the compound was reported at 70%, indicating its potential as an effective therapeutic agent.
- Combination Therapy : Research has explored the use of this compound in combination with other antibiotics to enhance efficacy against resistant bacterial strains. Preliminary results suggest synergistic effects when combined with beta-lactam antibiotics.
Q & A
Q. What are the key synthetic routes for 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the piperazine intermediate via hydrogenation of 4-nitrophenyl derivatives (e.g., using Palladium-carbon catalysts in dimethylformamide) .
- Step 2: Functionalization of the quinazoline core through nucleophilic substitution or coupling reactions. Bromination at the 6-position may involve brominating agents like NBS (N-bromosuccinimide) under controlled conditions.
- Step 3: Introduction of the phenyl group at the 4-position via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
Purification often employs column chromatography or recrystallization, with yields optimized by adjusting solvent polarity and temperature .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and bond connectivity .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, including bond angles and dihedral relationships, critical for structure-activity studies .
- HPLC-PDA: Ensures purity (>95%) by detecting trace impurities or byproducts .
Q. What structural features influence the compound’s reactivity or stability?
- The electron-withdrawing nitro group on the piperazine ring increases electrophilicity at the quinazoline core, affecting nucleophilic substitution kinetics.
- The bromo substituent at position 6 may sterically hinder reactions at adjacent positions, requiring tailored catalysts (e.g., Pd-based for cross-coupling) .
- Conformational flexibility of the piperazine ring impacts solubility and intermolecular interactions, as shown in crystallographic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Temperature Control: Lower temperatures (0–5°C) during bromination reduce side reactions .
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos enhance coupling efficiency in Suzuki reactions .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require dilution to prevent aggregation .
- Real-Time Monitoring: In-situ FTIR or Raman spectroscopy tracks reaction progress, enabling timely adjustments .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Multi-Technique Validation: Cross-reference NMR with MS/MS fragmentation to confirm molecular integrity .
- Dynamic NMR Experiments: Variable-temperature H NMR can identify conformational exchange processes causing peak splitting .
- Computational Modeling: DFT (Density Functional Theory) calculations predict spectral patterns, aiding peak assignment .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Analog Synthesis: Modify substituents (e.g., replace bromo with chloro or methoxy) to assess pharmacological impacts .
- In Silico Docking: Molecular docking with target proteins (e.g., kinases) identifies key binding interactions. Software like AutoDock Vina evaluates steric and electronic complementarity .
- Pharmacophore Mapping: Highlight critical moieties (e.g., nitro group for hydrogen bonding) using tools like Schrödinger’s Phase .
Q. How can environmental or metabolic stability be assessed experimentally?
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions, followed by HPLC analysis .
- Microsomal Assays: Incubate with liver microsomes (human/rat) to quantify metabolic half-life () and identify CYP450-mediated metabolites .
Methodological Considerations
8. Designing experiments to evaluate biological activity:
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values calculated via nonlinear regression .
- Target Identification: Use pull-down assays with biotinylated derivatives and streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
9. Addressing reproducibility challenges in synthesis:
- Standardized Protocols: Document solvent batch numbers, catalyst purity, and humidity levels during reactions .
- Quality Control: Implement in-process checks (TLC, GC-MS) to detect deviations early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
